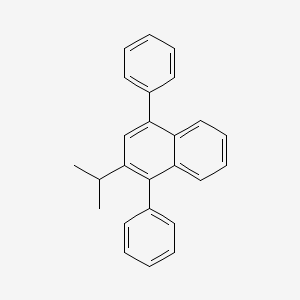
1,4-Diphenyl-2-(propan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with two phenyl groups and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-2-(propan-2-yl)naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,4-Diphenyl-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2-(propan-2-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenyl-2-(methyl)naphthalene
- 1,4-Diphenyl-2-(ethyl)naphthalene
- 1,4-Diphenyl-2-(butyl)naphthalene
Uniqueness
1,4-Diphenyl-2-(propan-2-yl)naphthalene is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
CAS No. |
919341-64-3 |
|---|---|
Molecular Formula |
C25H22 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-diphenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H22/c1-18(2)23-17-24(19-11-5-3-6-12-19)21-15-9-10-16-22(21)25(23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI Key |
GMZJYQFZTWYLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


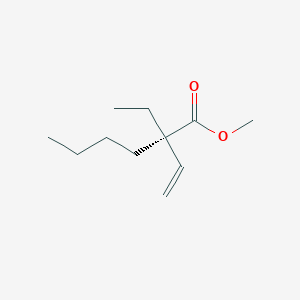
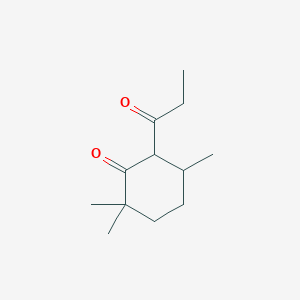
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)

![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)

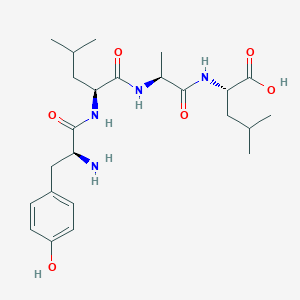
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
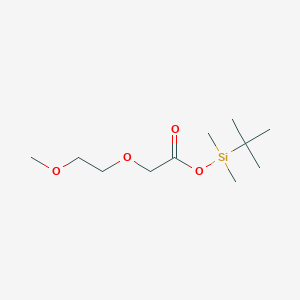
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
